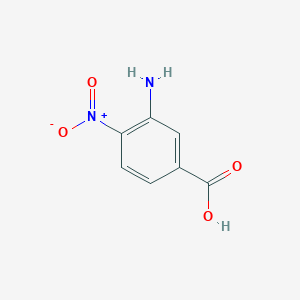

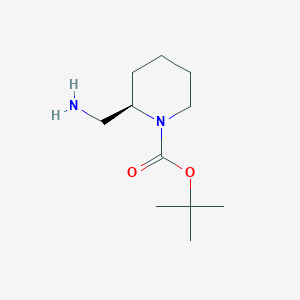

(2S)-2-Amino-N-benzylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-N-benzylpropanamide, also known as N-Benzylalaninamide, is a chemical compound that has been studied for its potential use in various scientific research applications. It is a derivative of the amino acid alanine and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Antifungal Applications

- Tripeptide Analysis: A study investigated antifungal tripeptides, including derivatives of (2S)-2-Amino-N-benzylpropanamide. The research focused on calculating molecular properties and structures, providing valuable insights for drug design, especially in antifungal applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Medicinal Chemistry

- PPARgamma Agonists: Research on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, related to the compound , revealed their potential in treating type 2 diabetes. The study provided valuable structure-activity relationships critical for developing new therapeutic agents (Cobb et al., 1998).

- VEGF Inhibitors: A study on benzamide derivatives, related to (2S)-2-Amino-N-benzylpropanamide, showed these compounds as effective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This has significant implications for cancer treatment (Borzilleri et al., 2006).

Pharmacological Activity

- Antihistaminic Properties: Research on 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, related to the compound of interest, evaluated their antihistaminic activity. This highlights their potential in treating allergies and related conditions (Arayne et al., 2017).

- Anticonvulsant Effects: A study on N-(2,6-dimethylphenyl)benzamide, a compound structurally related to (2S)-2-Amino-N-benzylpropanamide, demonstrated significant anticonvulsant activity in animal models. This suggests its potential use in epilepsy treatment (Robertson et al., 1987).

Biochemical Research

- PTR1 Inhibitors: A study on 2-amino-benzo[ d]thiazole derivatives, related to (2S)-2-Amino-N-benzylpropanamide, identified them as potent inhibitors of pteridine reductase-1 (PTR1). These findings are crucial for developing new treatments against Trypanosomatidic infections (Linciano et al., 2019).

Materials Science

- Metalloligands: Research on 2-Hydroxy-N-benzamide derivatives demonstrated their effectiveness as metalloligands for designing single-molecule and single-chain magnets. This has important implications for materials science and nanotechnology (Costes, Vendier, & Wernsdorfer, 2010).

properties

IUPAC Name |

(2S)-2-amino-N-benzylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPVAHXPQMOJZ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439915 |

Source

|

| Record name | N-Benzyl-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-N-benzylpropanamide | |

CAS RN |

75040-72-1 |

Source

|

| Record name | N-Benzyl-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

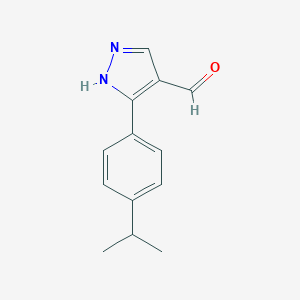

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)